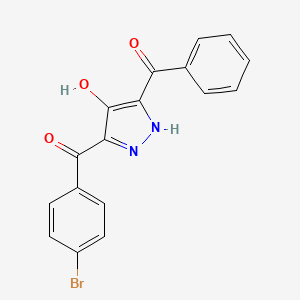![molecular formula C9H7ClN2OS2 B14946952 5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL is an organic compound characterized by the presence of a chlorinated dithiazole ring attached to an aminophenyl group, which is further connected to a methanol moiety
Preparation Methods
The synthesis of {2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL typically involves the following steps:
Formation of the dithiazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions, often involving the use of chlorinating agents.
Attachment of the aminophenyl group: This step usually involves a substitution reaction where the dithiazole ring is reacted with an aminophenyl compound.
Introduction of the methanol moiety: The final step involves the addition of a methanol group to the aminophenyl-dithiazole intermediate, often through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of {2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
{2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL can be compared with other similar compounds such as:
Chlorinated dithiazoles: These compounds share the dithiazole ring but differ in the attached functional groups.
Aminophenyl derivatives: Compounds with similar aminophenyl groups but different substituents.
Methanol derivatives: Compounds with methanol moieties attached to different core structures.
The uniqueness of {2-[(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)AMINO]PHENYL}METHANOL lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7ClN2OS2 |
|---|---|
Molecular Weight |
258.8 g/mol |
IUPAC Name |
[2-[(4-chlorodithiazol-5-ylidene)amino]phenyl]methanol |
InChI |
InChI=1S/C9H7ClN2OS2/c10-8-9(14-15-12-8)11-7-4-2-1-3-6(7)5-13/h1-4,13H,5H2 |
InChI Key |
CEBUEZODNIPSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N=C2C(=NSS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-15-azatetracyclo[7.5.3.0(1,10).0(3,8)]heptadeca-3(8),4,6-triene-17-carboxylic acid, 16-oxo-, ethyl ester](/img/structure/B14946871.png)

![2,2',2',6',6',10-hexamethylspiro[4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraene-3,4'-piperidine]-5-one](/img/structure/B14946882.png)

![2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide](/img/structure/B14946895.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B14946908.png)
![Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B14946910.png)
![12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14946917.png)
![5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14946931.png)
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B14946944.png)
![10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B14946946.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B14946958.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14946960.png)
